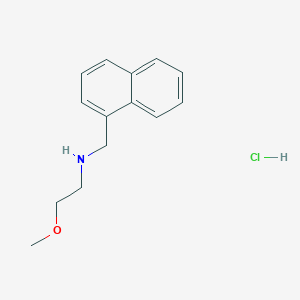

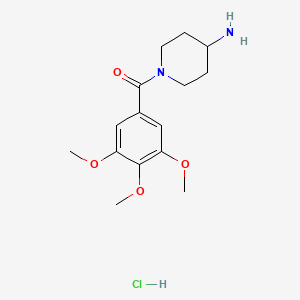

![molecular formula C13H22ClNO3 B3085791 (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158315-62-8](/img/structure/B3085791.png)

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Vue d'ensemble

Description

“(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound . It is related to a class of compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step . The synthesis was achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis

The molecular structure of “this compound” includes a trimethoxyphenyl (TMP) group . The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .Applications De Recherche Scientifique

Biogenic Amines in Fish

Biogenic amines, including those similar in structure or function to "(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride," play significant roles in food safety and quality, especially in fish. These non-volatile amines form through the decarboxylation of amino acids and are critical in determining the safety and quality of fish products. Histamine, cadaverine, and putrescine, in particular, have been identified as significant due to their implications in food poisoning and spoilage. The study of biogenic amines is essential for understanding the mechanisms of scombroid poisoning and ensuring the safety of fish products (Bulushi et al., 2009).

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation (HAM) is a chemical process that involves the addition of amines to oleochemicals, such as vegetable oils, to produce a wide range of bio-based HAM products. This process is catalyzed by rhodium and can lead to the creation of bifunctional HAM products that have potential applications as monomers in polymer chemistry or as bio-based surface-active agents. The versatility of this process underscores the potential utility of compounds like "this compound" in creating functionalized bio-based compounds (Vanbésien et al., 2018).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging is a breakthrough technique in the diagnosis and study of Alzheimer's disease, utilizing radioligands to measure amyloid deposits in the brain in vivo. This technique aids in the early detection of Alzheimer's disease and is instrumental in evaluating the efficacy of anti-amyloid therapies. While not directly related to "this compound," the development of amyloid imaging ligands exemplifies the type of specialized applications that could potentially involve related compounds in neurological research (Nordberg, 2007).

Environmental Impact of Chemical Warfare Agent Degradation Products

The study of the formation, environmental fate, and toxicity of chemical warfare agent degradation products, including compounds with functionalities similar to "this compound," is vital for environmental and occupational health. This research assesses the persistence and toxicity of degradation products, providing essential insights for environmental protection and safety measures (Munro et al., 1999).

Orientations Futures

The future directions for research on “(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride” and related compounds could involve further exploration of their diverse bioactivity effects . This could include their potential as anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic agents, as well as their potential in treating neurological disorders such as Alzheimer’s disease .

Mécanisme D'action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their function. For instance, it inhibits tubulin, a protein that forms the cytoskeleton and is essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these proteins, the compound disrupts normal cellular processes, leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. For example, by inhibiting tubulin, it disrupts the formation of the mitotic spindle, which is necessary for cell division . By inhibiting Hsp90, it disrupts the folding of various proteins, leading to their degradation . The compound also inhibits the function of TrxR, an enzyme involved in maintaining the redox state of cells .

Pharmacokinetics

Similar compounds with the trimethoxyphenyl (tmp) group have been incorporated in a wide range of therapeutically interesting drugs, indicating their potential for good bioavailability .

Result of Action

The result of the compound’s action is cell death. By inhibiting crucial proteins and disrupting normal cellular processes, the compound induces apoptosis, or programmed cell death . This makes it a potential candidate for anti-cancer therapy .

Propriétés

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUPXRUOQBMXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)

![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B3085758.png)

amine hydrochloride](/img/structure/B3085782.png)

![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)

amine hydrochloride](/img/structure/B3085820.png)

![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)

amine hydrochloride](/img/structure/B3085835.png)